

A Guide to the Application of Diphenylammonium Trifluoromethanesulfonate in Organic Synthesis

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Compound of Interest

Compound Name:	Diphenylammonium Trifluoromethanesulfonate
Cat. No.:	B063943

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Diphenylammonium trifluoromethanesulfonate (DPAT) is a versatile and efficient organocatalyst that has gained significant attention in modern organic synthesis. Its stability, ease of handling, and catalytic activity in a variety of transformations make it a valuable tool for the synthesis of complex organic molecules, including pharmaceutical intermediates. This document provides detailed application notes and protocols for the use of DPAT in several key synthetic reactions.

Synthesis of β -Enaminones

β -Enaminones are important building blocks in the synthesis of a wide range of heterocyclic compounds and are prevalent in many biologically active molecules. DPAT has been shown to be a highly effective catalyst for the condensation of β -dicarbonyl compounds with amines to produce β -enaminones in high yields under mild conditions.

Experimental Protocol:

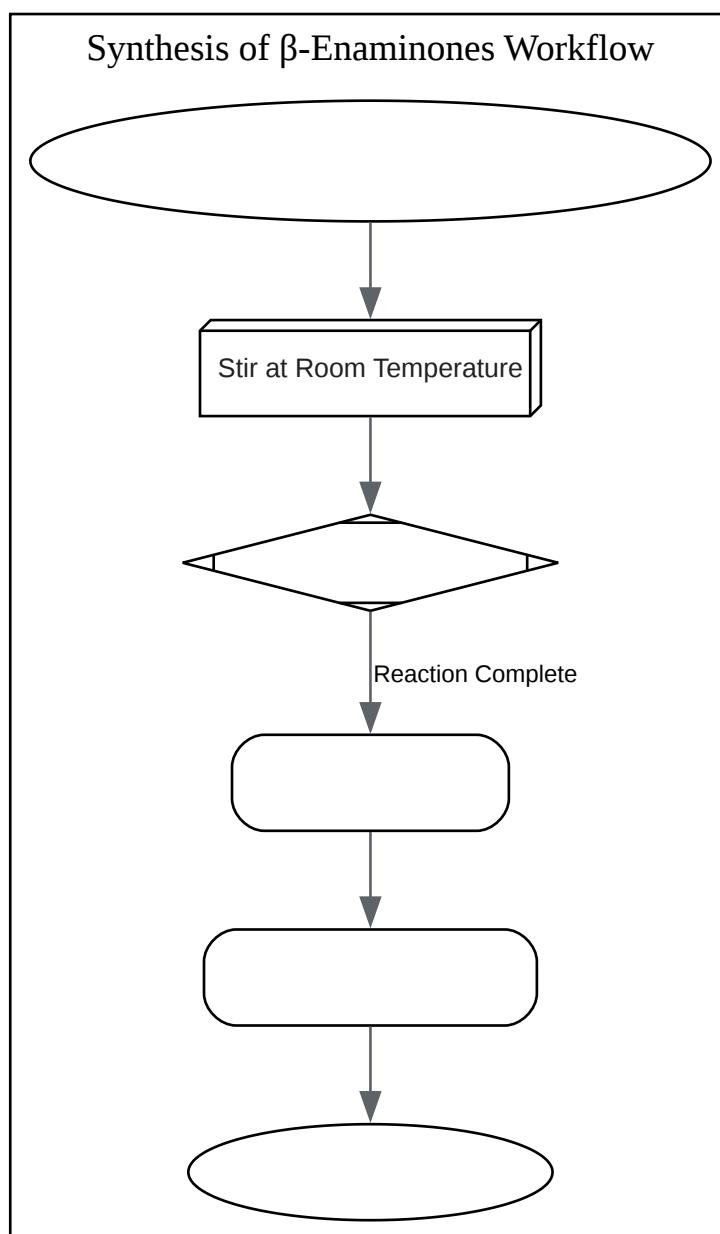
A mixture of the β -dicarbonyl compound (1.0 mmol), the amine (1.2 mmol), and **diphenylammonium trifluoromethanesulfonate** (DPAT) (5 mol%, 0.05 mmol) in ethanol (5 mL) is stirred at room temperature. The progress of the reaction is monitored by Thin Layer

Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired β -enaminone.

Quantitative Data:

Entry	β -Dicarbonyl Compound	Amine	Time (h)	Yield (%)
1	Acetylacetone	Aniline	2	95
2	Acetylacetone	4-Methylaniline	2	96
3	Acetylacetone	4-Methoxyaniline	2.5	94
4	Ethyl Acetoacetate	Aniline	3	92
5	Ethyl Acetoacetate	4-Chloroaniline	3.5	90
6	Dimedone	Benzylamine	4	88

Reaction Workflow:



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Caption: Workflow for the DPAT-catalyzed synthesis of β -enaminones.

Synthesis of Spiro-Heterocyclic Compounds via Biginelli-like Reaction

Spiro-heterocyclic compounds are a class of molecules with significant therapeutic potential. DPAT can efficiently catalyze a one-pot, pseudo-four-component Biginelli-like reaction to

synthesize these complex structures.

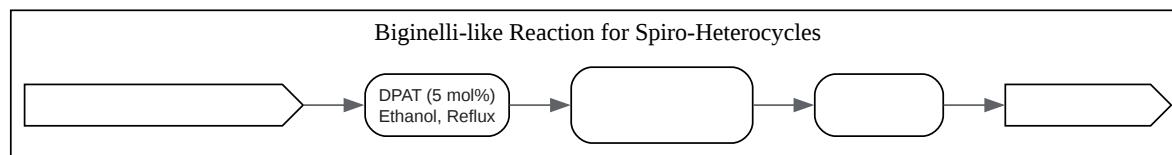
Experimental Protocol:

A mixture of an aromatic aldehyde (1 mmol), 5,5-dimethyl-1,3-cyclohexanedione (dimedone) (1 mmol), thiourea (1.5 mmol), and **diphenylammonium trifluoromethanesulfonate** (DPAT) (5 mol%) in ethanol (10 mL) is refluxed for the specified time. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to obtain the pure spiro-heterocyclic compound.

Quantitative Data:

Entry	Aldehyde	Time (h)	Yield (%)
1	Benzaldehyde	6	85
2	4-Chlorobenzaldehyde	5	92
3	4-Methylbenzaldehyde	6	88
4	4-Methoxybenzaldehyde	7	82
5	3-Nitrobenzaldehyde	5	90

Reaction Pathway:



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Caption: Proposed pathway for DPAT-catalyzed Biginelli-like reaction.

Direct Dehydrative Glycosylation

Glycosylation is a fundamental reaction in carbohydrate chemistry. DPAT serves as an excellent catalyst for the direct dehydrative glycosylation of carbohydrate hemiacetals, offering a green and efficient method that avoids the use of stoichiometric activating agents and drying agents.^{[1][2]}

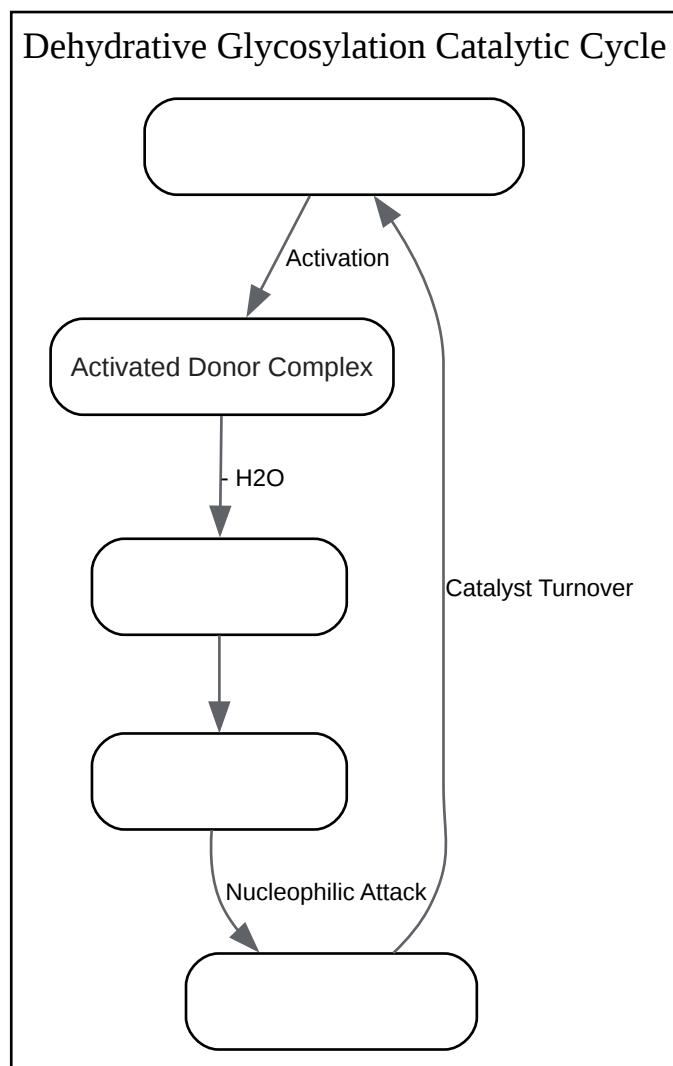
Experimental Protocol:

To a solution of the glycosyl donor (hemiacetal, 0.2 mmol) and the glycosyl acceptor (0.24–0.60 mmol) in a 1:1 mixture of 1,2-dichloroethane (DCE) and toluene (2.0 mL) in a microwave vial is added **diphenylammonium trifluoromethanesulfonate** (DPAT) (10 mol%, 0.02 mmol). The mixture is heated in a microwave reactor at the specified temperature and time. The reaction mixture is then directly loaded onto a silica gel column and purified by flash chromatography to give the glycosylated product.^[2]

Quantitative Data:

Entry	Glycosyl Donor	Glycosyl Acceptor	Temp (°C)	Time (min)	Yield (%)	α:β Ratio
1	2,3,4,6-Tetra-O-benzyl-D-glucopyranose	Methanol	80	30	90	1:1
2	2,3,4,6-Tetra-O-benzyl-D-glucopyranose	Isopropanol	80	30	92	1:1.2
3	2,3,4,6-Tetra-O-benzyl-D-galactopyranose	Methanol	100	30	85	1.5:1
4	2,3,4,6-Tetra-O-benzyl-D-mannopyranose	Isopropanol	100	60	78	>20:1

Logical Relationship of the Catalytic Cycle:



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Caption: Catalytic cycle for DPAT-mediated dehydrative glycosylation.

Esterification of Carboxylic Acids

Esterification is a fundamental transformation in organic synthesis. DPAT efficiently catalyzes the esterification between carboxylic acids and alcohols, often with nearly equimolar amounts of reactants, under mild conditions.

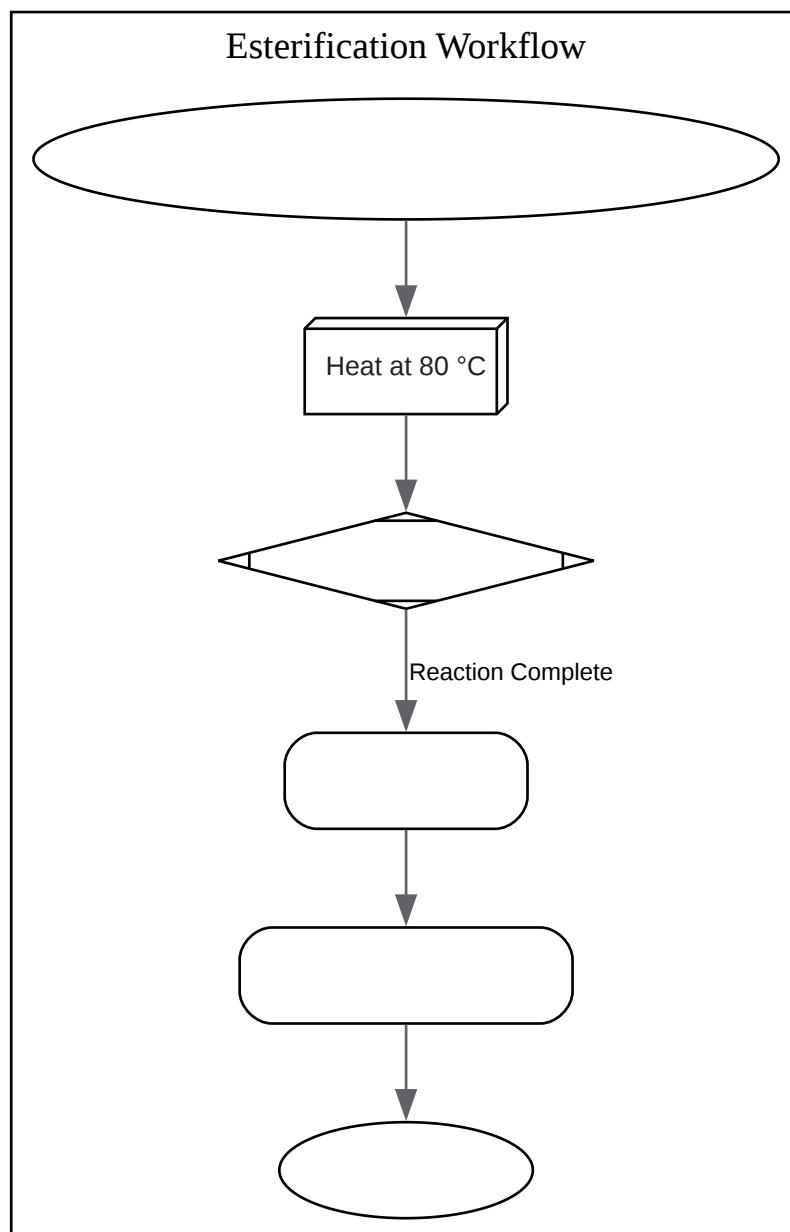
Experimental Protocol:

A mixture of the carboxylic acid (1.0 mmol), the alcohol (1.2 mmol), and **diphenylammonium trifluoromethanesulfonate** (DPAT) (2 mol%, 0.02 mmol) in toluene (5 mL) is heated at 80 °C. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NaHCO3 and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure ester.

Quantitative Data:

Entry	Carboxylic Acid	Alcohol	Time (h)	Yield (%)
1	Benzoic Acid	Benzyl Alcohol	12	95
2	Lauric Acid	1-Octanol	24	83
3	Phenylacetic Acid	Ethanol	10	91
4	Adipic Acid	Methanol (2.4 eq)	15	88 (diester)
5	Acetic Acid	Cyclohexanol	8	85

Experimental Workflow:



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Caption: Workflow for the DPAT-catalyzed esterification of carboxylic acids.

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References

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